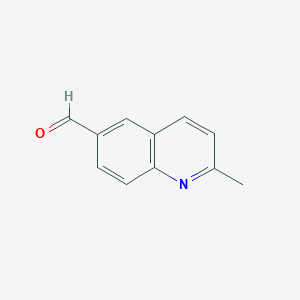

2-Methylquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQHBBEWPVBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428721 | |

| Record name | 2-methylquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108166-03-6 | |

| Record name | 2-methylquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde: Core Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential biological relevance of 2-Methylquinoline-6-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1]

Core Physicochemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below, alongside data for structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₁H₉NO | 171.19 | 96-99 | 315.6 (at 760 mmHg) |

| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.18 | -2 | 248 |

| Quinoline-6-carbaldehyde | C₁₀H₇NO | 157.17 | Not available | Not available |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | 120-122[2] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Two prominent methods are the oxidation of the corresponding dimethylquinoline and the formylation of the quinoline ring.

Experimental Protocol 1: Oxidation of 2,6-Dimethylquinoline via Riley Oxidation

Materials:

-

2,6-Dimethylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Celite

Procedure:

-

In a pressure tube, dissolve 2,6-dimethylquinoline (1.0 equivalent) in anhydrous 1,4-dioxane.

-

Add selenium dioxide (1.0-1.2 equivalents) to the solution.

-

Seal the tube and heat the reaction mixture with vigorous stirring at approximately 100-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]

Diagram 1: General Workflow for the Riley Oxidation of 2,6-Dimethylquinoline

Caption: Workflow for the synthesis of this compound via Riley Oxidation.

Experimental Protocol 2: Vilsmeier-Haack Formylation of 2-Methylquinoline

The Vilsmeier-Haack reaction is a method for introducing a formyl group onto an electron-rich aromatic ring.[7] The regioselectivity of this reaction on 2-methylquinoline can be influenced by the reaction conditions.

Materials:

-

2-Methylquinoline (Quinaldine)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate solution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice-salt bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

-

Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a sodium carbonate solution.

-

The crude product can be collected by filtration if it precipitates, or extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological and Pharmacological Relevance

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][8] While specific studies on this compound are limited, its structural motif suggests potential applications in drug discovery.

Anticancer Potential

The anticancer activity of quinoline-based compounds often stems from their ability to interfere with critical cellular signaling pathways.[5] One of the key mechanisms is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in cancer cells and play a crucial role in cell proliferation and survival.[5]

Diagram 2: Generalized EGFR Signaling Pathway Targeted by Quinoline Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Antimicrobial Activity

Certain quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[5] This disruption of DNA processes ultimately leads to bacterial cell death.

Diagram 3: Mechanism of Action of Quinolone Antibiotics

Caption: Inhibition of bacterial DNA replication by quinolone derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, avoid contact with skin and eyes, and do not breathe dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other functional materials. The synthetic protocols outlined in this guide, based on established methodologies for related compounds, provide a solid foundation for its preparation in a research setting. The general biological activities associated with the quinoline scaffold highlight the potential for this compound and its derivatives to be explored for novel therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Riley Oxidation | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Methylquinoline-6-carbaldehyde

An In-depth Technical Guide on 2-Methylquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. The information is intended for professionals in research, development, and medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted quinoline derivative. Its core structure consists of a quinoline ring system with a methyl group at position 2 and a carbaldehyde (formyl) group at position 6.

Structural and Molecular Data

The fundamental structural and molecular information for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.20 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O | |

| InChI Key | WAPQHBBEWPVBTO-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

Quantitative physical and chemical data are crucial for handling, storage, and application.

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 96-99 °C | [1] |

| Boiling Point | 315.6 °C at 760 mmHg | [1] |

| Density | 1.183 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in halogenated solvents. | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1][3] |

Registry and Identification Numbers

| Identifier | Value | Reference |

| CAS Number | 108166-03-6 | [1][3] |

| MDL Number | MFCD08060502 | [1][3] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, characteristic spectral features can be predicted based on its structure and data from analogous quinoline compounds.[5]

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | - Aldehyde proton (CHO): Singlet around δ 9-10 ppm.- Aromatic protons: Complex multiplets in the region of δ 7.0-8.5 ppm.- Methyl group protons (CH₃): Singlet around δ 2.5-3.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ 190-200 ppm.- Aromatic carbons: δ 120-150 ppm.- Methyl carbon (CH₃): δ 20-25 ppm. |

| IR Spectroscopy | - C=O stretching (aldehyde): Strong band around 1680-1700 cm⁻¹.- C-H stretching (aldehyde): Bands near 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (171.20 g/mol ).[5] |

Experimental Protocols: Synthesis

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Combes, or Doebner-von Miller reactions.[6] A plausible route for synthesizing this compound involves the oxidation of the corresponding alcohol, (2-methylquinolin-6-yl)methanol, or the reduction of 2-methylquinoline-6-carboxylic acid.

A generalized experimental workflow for the synthesis of a quinoline carbaldehyde from its corresponding dimethyl precursor via oxidation is outlined below. This protocol is adapted from the proposed synthesis of a similar compound, 2-methylquinoline-8-carbaldehyde.[5]

General Workflow for Synthesis via Oxidation

This protocol describes the selective oxidation of a methyl group on a quinoline ring to an aldehyde using selenium dioxide (SeO₂).

Materials:

-

2,6-Dimethylquinoline (starting material)

-

Selenium dioxide (SeO₂) (1.2 equivalents)

-

Anhydrous dioxane (solvent)

-

Nitrogen gas

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.[5]

-

Flush the entire system with nitrogen gas to create an inert atmosphere.[5]

-

Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature for 8-12 hours.[5]

-

Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated black selenium byproduct.[5]

-

Concentrate the filtrate under reduced pressure to remove the dioxane solvent.[5]

-

Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, time, and purification methods, may be necessary to achieve a high yield.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[7][8] Derivatives are investigated for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][8]

Anticancer Potential

The anticancer effects of quinoline derivatives are often attributed to several mechanisms:[5]

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds inhibit critical tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is vital for cancer cell proliferation and survival.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.[5]

The diagram below illustrates a generalized EGFR signaling pathway that can be targeted by quinoline derivatives in cancer cells.

Caption: Generalized EGFR signaling pathway targeted by quinoline derivatives.

Antimicrobial Activity

Certain quinoline derivatives, particularly fluoroquinolones, are known to exhibit potent antimicrobial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[5]

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas:

-

Pharmaceuticals and Agrochemicals: It is used in the synthesis of novel quinoline-based bioactive compounds.[1]

-

Material Science: Its conjugated aldehyde functionality makes it a useful precursor for preparing fluorescent dyes and optical brighteners.[1]

-

Coordination Chemistry: It can form complexes with metal ions that may exhibit catalytic or luminescent properties.[1]

References

- 1. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]

- 2. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 3. 108166-03-6|this compound|BLD Pharm [bldpharm.com]

- 4. indiamart.com [indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and a plausible synthetic route.

Molecular Structure and Chemical Formula

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. It is characterized by a methyl group substituted at the 2-position and a formyl (aldehyde) group at the 6-position of the quinoline ring.

Chemical Formula: C₁₁H₉NO[1]

IUPAC Name: this compound[1]

CAS Number: 108166-03-6

Molecular Weight: 171.19 g/mol

Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)C=O[1]

InChI Key: WAPQHBBEWPVBTO-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Where experimental data is not available, predicted values based on structurally similar compounds are provided.

| Property | Value | Source |

| Molecular Weight | 171.19 g/mol | Calculated |

| Monoisotopic Mass | 171.06842 Da | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like DMSO and ethanol. | Inferred from similar compounds |

| logP (predicted) | 2.1 | [1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~8.5-7.5 | m | 5H | Aromatic-H |

| ~2.7 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the aromatic and methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (aldehyde) |

| ~160-120 | Aromatic C |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2820, 2720 | C-H stretch (aldehyde)[2][3] |

| ~1700 | C=O stretch (aldehyde)[2][3] |

| ~1600-1450 | C=C and C=N stretch (aromatic rings) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| 171 | [M]⁺ |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

Experimental Protocols

Plausible Synthesis via Vilsmeier-Haack Reaction

A highly plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of N-(4-methylphenyl)acetamide (N-(p-tolyl)acetamide). This reaction involves the formylation and cyclization of the acetanilide derivative to form the quinoline ring system.[4][5]

Materials:

-

N-(4-methylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium carbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to allow for the formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: Add N-(4-methylphenyl)acetamide to the freshly prepared Vilsmeier reagent.

-

Reaction and Cyclization: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic mixture with a saturated sodium carbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Biological Activity and Signaling Pathways

Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

One of the primary targets for quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7][8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, division, and survival. Dysregulation of the EGFR pathway is a common feature in many types of cancer.

Quinoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.[9]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="this compound\n(or derivative)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; Quinoline -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; EGFR -> RAS; EGFR -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation;

// Invisible nodes for layout {rank=same; EGF; Quinoline;} } .dot Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

References

- 1. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, physicochemical properties, and potential biological significance of 2-Methylquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on this compound. The document outlines its fundamental chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and explores its potential therapeutic applications by examining the biological activities and associated signaling pathways of structurally related quinoline derivatives.

Core Compound Identification

The foundational step in the study of any chemical entity is its unambiguous identification. The structural representation and key identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉NO |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O[1] |

| InChIKey | WAPQHBBEWPVBTO-UHFFFAOYSA-N[1] |

Physicochemical and Predicted Data

While extensive experimental data for this compound is not widely published, a compilation of available and predicted data, alongside properties of its isomers, offers valuable insights for experimental design.

| Property | This compound | 8-Methylquinoline-2-carbaldehyde | 2-Chloro-8-methylquinoline-3-carboxaldehyde |

| Molecular Weight ( g/mol ) | 171.19 | 171.20 | 205.64 |

| Melting Point (°C) | Data not available | 81-83 | 138-141 |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Predicted soluble in DMSO, ethanol | Data not available | Data not available |

| XlogP (Predicted) | 2.1[1] | Data not available | Data not available |

Note: Data for isomeric and related compounds are provided for comparative purposes where specific experimental data for this compound is unavailable.[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the selective oxidation of the methyl group at the 6-position of 2,6-dimethylquinoline. A widely employed and effective method for this transformation is the use of selenium dioxide (SeO₂).[2][3] The following is a detailed experimental protocol adapted from the synthesis of a similar isomer.[2]

Reaction: Oxidation of 2,6-dimethylquinoline

Materials:

-

2,6-dimethylquinoline

-

Selenium dioxide (SeO₂)

-

Anhydrous dioxane

-

Nitrogen gas

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Filtration apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.

-

Flush the reaction system with nitrogen gas to ensure an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain this temperature for 8-12 hours.[2]

-

Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated black selenium byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane solvent.

-

Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, including temperature, reaction time, and purification methods, to achieve a high yield of the desired product.

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is limited, the functionalized quinoline core suggests potential for therapeutic applications.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant area of investigation for quinoline derivatives is their potential as anticancer agents.[5] Many of these compounds exert their effects by targeting key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4][5][6][7]

The aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it an attractive target for the development of novel cancer therapeutics.[4][5][6] Quinoline-based compounds have been designed as inhibitors of various components of this pathway.[4][5]

The general mechanism involves the inhibition of key kinases within the pathway, such as PI3K or mTOR, which subsequently blocks downstream signaling and leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. benchchem.com [benchchem.com]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-carbaldehyde from 2,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2-methylquinoline-6-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2,6-dimethylquinoline. The core of this synthesis lies in the selective oxidation of the methyl group at the 6-position of the quinoline ring.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The introduction of a carbaldehyde group onto the quinoline core provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of complex molecules. This guide focuses on the targeted synthesis of this compound through the selective oxidation of 2,6-dimethylquinoline. While a direct established protocol is not widely reported, a robust synthesis can be proposed based on analogous reactions, particularly the well-documented oxidation of methyl groups on heterocyclic rings using selenium dioxide.

Proposed Synthetic Pathway: Selective Oxidation

The most promising and direct route for the conversion of 2,6-dimethylquinoline to this compound is the selective oxidation of the C6-methyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those attached to aromatic and heterocyclic systems, to the corresponding aldehydes.[1][2][3] The reactivity of methyl groups on a quinoline ring can be influenced by their position. For instance, in 2,4-dimethylquinoline, the 2-methyl group is preferentially oxidized over the 4-methyl group, indicating electronic effects play a significant role.[1] In the case of 2,6-dimethylquinoline, the C2-methyl group is deactivated by the adjacent nitrogen atom, which may allow for the selective oxidation of the C6-methyl group.

dot

Caption: Proposed synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the target product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | White to light yellow crystalline powder | 57-59[4] | 266-267[4] |

| This compound | C₁₁H₉NO | 171.19 | Predicted: Solid | Not available | Not available |

Experimental Protocol: Selective Oxidation with Selenium Dioxide

This protocol is adapted from established procedures for the oxidation of methyl groups on heterocyclic rings.[2][5]

Materials:

-

2,6-Dimethylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Thin-Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,6-dimethylquinoline (1.0 equivalent).

-

Add anhydrous 1,4-dioxane to dissolve the starting material.

-

To this solution, add selenium dioxide (1.1 to 1.2 equivalents).

-

Flush the flask with nitrogen gas to establish an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 101°C for dioxane) with constant stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 8-12 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated black selenium byproduct.

-

Wash the selenium precipitate with a small amount of dioxane.

-

Combine the filtrate and the washings, and remove the dioxane under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Safety Precautions: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Characterization of this compound

¹H NMR Spectroscopy (Predicted):

-

Aldehyde proton (CHO): A singlet is expected in the range of δ 9.5-10.5 ppm.

-

Aromatic protons: A series of doublets and multiplets corresponding to the protons on the quinoline ring will be observed in the aromatic region (δ 7.0-8.5 ppm).

-

Methyl protons (CH₃): A singlet for the methyl group at the C2 position is expected around δ 2.5-2.8 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl carbon (CHO): A signal is expected in the downfield region, typically around δ 190-195 ppm.

-

Aromatic carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm).

-

Methyl carbon (CH₃): A signal for the methyl carbon is expected in the upfield region, around δ 20-25 ppm.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 171.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

dot

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-dimethylquinoline via selective oxidation with selenium dioxide presents a viable and direct synthetic route. This technical guide provides a comprehensive, albeit proposed, framework for researchers to undertake this synthesis. The provided experimental protocol, based on well-established analogous reactions, offers a solid starting point for laboratory execution. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product. The successful synthesis of this quinoline carbaldehyde will provide a valuable intermediate for the development of novel therapeutic agents and other advanced materials.

References

- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

The Genesis of a Scaffold: An In-depth Guide to the Initial Discovery and Literature of Quinoline Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthesis, characterization, and early investigations into quinoline carbaldehydes. Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, forms the core of numerous synthetic compounds and natural products, exhibiting a vast range of biological activities.[1][2] The introduction of a carbaldehyde group onto this scaffold creates a versatile chemical intermediate, a linchpin for the development of more complex molecules with significant therapeutic potential. This document details the classical synthetic routes, provides key experimental protocols, summarizes crucial quantitative data, and illustrates the logical and experimental workflows that marked the early exploration of this important class of molecules.

Foundational Synthesis: Accessing the Quinoline Core

The journey into quinoline carbaldehydes begins with the synthesis of the parent quinoline ring system. Several classical named reactions, discovered in the late 19th century, provided the initial access to this scaffold.[2][3]

-

Skraup Synthesis (1880): This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4]

-

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions.[2]

-

Friedländer Synthesis (1882): Of particular relevance, this method involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] The use of an ortho-aminobenzaldehyde directly incorporates the aldehyde functionality that is central to this guide.

The Friedländer synthesis provided an early, direct route to functionalized quinolines, highlighting the strategic importance of aromatic aldehydes in their construction.

Direct Formylation: The Introduction of the Carbaldehyde Group

While foundational methods could build the quinoline ring with a pre-existing aldehyde, significant progress came from methods that directly attach a formyl (-CHO) group to a pre-formed quinoline or its precursors. These classical formylation reactions were pivotal in the initial synthesis of various quinoline carbaldehydes.[5][6]

-

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds. The reaction of a substituted aniline or acetanilide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the formylating agent.[5][7] This has been a key method for preparing 2-chloroquinoline-3-carbaldehydes.[7]

-

Reimer-Tiemann Reaction: This reaction is used to ortho-formylate phenols. In the context of quinolines, it has been successfully applied to hydroxyquinoline derivatives to produce hydroxyquinoline carbaldehydes.[5][6]

-

Duff Reaction: This method uses hexamethylenetetramine to formylate activated aromatic compounds like phenols.[5][6]

These methods allowed for the targeted synthesis of quinoline carbaldehydes with the aldehyde group at various positions, expanding the chemical space for further derivatization.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are representative of the classical synthesis of quinoline carbaldehydes.

Friedländer Synthesis of Quinoline (General Protocol)

This procedure describes the condensation of an o-aminoaryl aldehyde with a ketone.[3][4]

-

Reactant Mixture: Dissolve the o-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., 10% aqueous potassium hydroxide) or an acid.

-

Reaction Condition: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted quinoline.

Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes (General Protocol)

This protocol is adapted from the synthesis of various substituted quinoline-5-carbaldehydes.[5]

-

Reagent Preparation: In a flask maintained at 0 °C, add phosphorus oxychloride (POCl₃, ~4.0 mmol) to a solution of dry chloroform (~6.5 mL) and dry dimethylformamide (DMF, ~32.0 mmol). Stir the mixture at this temperature for one hour to form the Vilsmeier reagent.

-

Substrate Addition: Add the quinoline precursor (e.g., 8-hydroxyquinoline, ~8.0 mmol) to the mixture.

-

Reaction Condition: Bring the resulting mixture to a gentle reflux and maintain for 16 hours.

-

Quenching and Neutralization: Cool the reaction and quench by carefully adding crushed ice. Neutralize the mixture to a pH of 6–7 using a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction and Purification: If layers separate, isolate the organic layer. If a precipitate forms, filter and purify. Further purification is typically achieved by column chromatography.

Quantitative Data Summary

The initial characterization of newly synthesized compounds relies on quantitative physical and spectroscopic data. The tables below summarize data for several key quinoline carbaldehydes prepared via classical methods.[5]

Table 1: Synthesis and Physical Properties of Selected Quinoline Carbaldehydes

| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | Reimer-Tiemann | 10.1% | 171.3–171.8 | Beige Solid |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | Vilsmeier-Haack | 73.8% | 56.1–56.8 | Yellow Solid |

| 8-(Dimethylamino)quinoline-5-carbaldehyde | Vilsmeier-Haack | 0.6% | 100.8–101.0 | Yellow Solid |

| 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | Duff Reaction | 0.3% | 100.0–100.1 | Yellow Solid |

Table 2: Spectroscopic Data (NMR) for Selected Quinoline Carbaldehydes in DMSO-d₆

| Compound Name | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H) | 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, 2NCH₃) | 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 |

Early Biological Investigations and Applications

The initial interest in quinoline carbaldehydes was driven by their utility as versatile intermediates for synthesizing more complex heterocyclic systems. The aldehyde functional group is highly reactive, enabling a wide range of chemical transformations.

-

Schiff Base Formation: One of the most common early applications was the reaction of quinoline carbaldehydes with primary amines to form Schiff bases (imines).[5][8][9] These derivatives were, and continue to be, investigated for a wide spectrum of biological activities.

-

Precursors to Bioactive Molecules: The broader quinoline family was already known to possess significant therapeutic properties, most famously the antimalarial activity of quinine.[2] This spurred research into new synthetic quinoline derivatives. The synthesis of functionalized quinolines, such as the carbaldehydes, was a critical step in structure-activity relationship (SAR) studies. A wide array of biological activities have since been reported for quinoline derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[10][11][12][13]

The discovery and synthesis of quinoline carbaldehydes provided the chemical tools necessary to explore these therapeutic avenues, cementing their role as foundational building blocks in medicinal chemistry.

References

- 1. biosynce.com [biosynce.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 2-Methylquinoline-6-carbaldehyde

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited publicly available data specific to this compound, this guide also incorporates information on structurally related quinoline derivatives and aromatic aldehydes to provide a predictive framework for its physicochemical properties and behavior.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Storage Conditions |

| This compound | C₁₁H₉NO | 171.20[1] | 96-99[2] | 315.6 at 760mmHg[2] | 2-8°C, Inert Gas[2] |

| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.18[3] | - | - | Darkens on exposure to air[3] |

| Quinoline-2-carboxaldehyde | C₁₀H₇NO | 157.17 | 66-71 | 314.3 at 760 mmHg | - |

| 2-Chloro-6-methylquinoline-3-carboxaldehyde | C₁₁H₈ClNO | 205.64[4] | - | - | - |

| 8-Methylquinoline-2-carbaldehyde | C₁₁H₉NO | 171.20[5] | 81-83[5] | - | - |

Table 1: Physicochemical Properties of this compound and Related Compounds.

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, general observations suggest that quinoline and its derivatives are often soluble in organic solvents. For instance, 8-hydroxyquinoline-2-carboxaldehyde is soluble in DMSO and ethanol[5]. Quinoline itself is miscible with most organic solvents and dissolves in water to about 0.7% at room temperature[6]. The solubility of quinoline derivatives can be influenced by factors such as pH and ionic strength[7].

For researchers needing to determine the precise solubility of this compound, a generalized experimental protocol is outlined below.

Experimental Protocol for Solubility Determination

This protocol is a generalized method adapted from procedures for determining the solubility of chemical compounds, including quinoline derivatives[8][9].

Materials and Equipment:

-

This compound

-

Selected organic and aqueous solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with PTFE-lined caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed with undissolved solid remaining[8].

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium[8].

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L[8].

-

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

Aromatic aldehydes are known to be reactive and can undergo various reactions, including the formation of imines (Schiff bases) with amino groups[10]. They can also be susceptible to oxidation. The parent compound, 2-methylquinoline (quinaldine), is noted to darken to a red-brown color upon exposure to air, suggesting potential oxidative or light-induced degradation[3]. Therefore, it is recommended to store this compound under an inert atmosphere and at reduced temperatures (2-8°C) as suggested by suppliers[1].

Potential Degradation Pathway

The degradation of quinoline has been studied, and a proposed pathway involves initial hydroxylation followed by ring cleavage[11]. While this pathway is for the parent quinoline, it provides a plausible model for the initial steps of degradation that this compound might undergo under certain environmental or metabolic conditions.

Caption: A simplified, proposed initial degradation pathway for the quinoline moiety.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While specific experimental data is limited, the information on related compounds and general chemical principles allows for informed predictions and the design of appropriate experimental protocols. Researchers are encouraged to perform specific solubility and stability studies under their experimental conditions to obtain precise and reliable data for their applications. The provided protocols and diagrams serve as a foundational resource for these investigations.

References

- 1. 108166-03-6|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]

- 3. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectral Data of 2-Methylquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-methylquinoline-6-carbaldehyde (C₁₁H₉NO), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established computational prediction methodologies to offer a reliable reference for its characterization. The guide includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines generalized experimental and computational protocols for spectral acquisition and prediction. This information is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of quinoline-based compounds.

Introduction

This compound is a quinoline derivative featuring a methyl group at the 2-position and a reactive aldehyde group at the 6-position. The quinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals.[1] The presence of the aldehyde functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, fluorescent dyes, and various bioactive compounds.[2][3] An accurate understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

This guide addresses the current gap in available experimental data by providing a detailed prediction of its spectral characteristics. These predictions are derived from the analysis of similar structures, such as other substituted methylquinolines and quinoline carboxaldehydes, and are supported by established principles of spectroscopic interpretation and computational chemistry.[4][5][6]

Predicted Spectroscopic Data

The following sections summarize the predicted spectral data for this compound. These values are estimated based on data from analogous compounds and theoretical principles.

Predicted ¹H NMR Spectroscopic Data

The predicted proton NMR spectrum is based on the analysis of related quinoline derivatives.[5][6][7] The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~8.3 | Singlet (s) | 1H | H-5 |

| ~8.1 | Doublet (d) | 1H | H-8 |

| ~8.0 | Doublet (d) | 1H | H-4 |

| ~7.9 | Doublet of doublets (dd) | 1H | H-7 |

| ~7.5 | Doublet (d) | 1H | H-3 |

| ~2.7 | Singlet (s) | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Spectroscopic Data

The predicted carbon-13 NMR chemical shifts are based on known data for the quinoline ring system and the effects of the methyl and aldehyde substituents.[5][8][9]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~159.0 | C-2 |

| ~148.0 | C-8a |

| ~137.0 | C-4 |

| ~135.0 | C-6 |

| ~131.0 | C-8 |

| ~130.0 | C-5 |

| ~128.0 | C-4a |

| ~125.0 | C-7 |

| ~122.0 | C-3 |

| ~25.0 | Methyl (-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on characteristic vibrational modes for the functional groups present in the molecule.[6][10]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~2830, ~2730 | C-H Stretch | Aldehyde (Fermi doublets) |

| ~1700 | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Methyl (-CH₃) |

| ~830 | C-H Bend | Out-of-plane (para-like substitution) |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the compound's molecular weight and expected fragmentation patterns under Electron Ionization (EI).[4][11] The PubChem database lists a monoisotopic mass of 171.06842 Da.[11]

| Predicted m/z | Assignment | Notes |

| 171 | [M]⁺ | Molecular Ion |

| 170 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 143 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 142 | [M-CHO]⁺ | Loss of the formyl radical |

| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring |

The PubChem database also provides predicted collision cross-section (CCS) values for different adducts, which are useful in ion mobility-mass spectrometry.[11] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 172.07570) is 133.1 Ų.[11]

Methodologies for Spectral Prediction and Analysis

The prediction of spectral data relies on computational chemistry methods and analysis of empirical data from analogous structures.

Computational Protocols

Modern computational chemistry provides powerful tools for predicting spectroscopic properties with high accuracy.[12]

-

NMR Prediction: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting ¹H and ¹³C NMR chemical shifts.[12] The process involves:

-

Geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency calculation to confirm the optimized structure is a true minimum.

-

NMR shielding tensor calculation using the GIAO method with the same or a larger basis set.

-

Conversion of calculated isotropic shielding values to chemical shifts using a reference compound (e.g., TMS) calculated at the same level of theory.

-

-

IR Prediction: DFT calculations can also predict vibrational frequencies. The harmonic frequencies obtained from these calculations are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.

-

MS Prediction: Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can computationally predict EI mass spectra from a chemical structure.[13][14] These methods model the likelihood of different fragmentation pathways to generate a predicted spectrum.[13] Machine learning models are also increasingly used to predict spectra directly from molecular structures.[15][16]

General Experimental Protocols

Should experimental verification be undertaken, the following general methodologies for characterizing similar quinoline derivatives are recommended.[4]

-

Synthesis: A common route to quinoline carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[5][17] For this compound, this would typically involve reacting 2-methylquinoline with a formylating agent like a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5]

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used for full structural assignment.

-

-

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disc) or as a thin film on a salt plate (NaCl or KBr).

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Ionization: Use an Electron Ionization (EI) source, typically at 70 eV.

-

Acquisition: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) for separation and analysis. Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

-

Conclusion

This guide provides a robust set of predicted spectral data for this compound, serving as a valuable tool for its putative identification and characterization in the absence of experimental standards. The outlined computational and experimental protocols offer a clear framework for both theoretical prediction and future empirical validation. For professionals in drug development and chemical research, this document aims to facilitate the synthesis and study of novel quinoline-based molecules by providing essential spectroscopic benchmarks.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tsijournals.com [tsijournals.com]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 12. Predicting spectra by computational methods: Applications in reaction monitoring [morressier.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]

- 15. Spectral deep learning for prediction and prospective validation of functional groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Machine learning spectroscopy to advance computation and analysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05628D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for 2-Methylquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylquinoline-6-carbaldehyde (CAS No. 108166-03-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its commercial availability from various suppliers, summarizes key quantitative data, presents a plausible synthetic protocol, and discusses its potential role in modulating critical signaling pathways in cancer.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

| Supplier | CAS Number | Purity/Specification | Available Quantities |

| Bide Pharmatech Ltd. [1] | 108166-03-6 | ≥95% | 1g |

| BLD Pharm [2] | 108166-03-6 | - | - |

| Chemsavers, Inc. [3] | 108166-03-6 | 97% | 250mg |

| 2a biotech [4] | 108166-03-6 | ≥96% | - |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol |

| Appearance | White powder[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde.

Materials:

-

N-(4-methylphenyl)acetamide (starting material for the quinoline core)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the Vilsmeier reagent, chloroiminium salt.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide. The reaction mixture is then heated, typically for several hours, to effect the cyclization and formylation that yields the quinoline-carbaldehyde structure.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction and hydrolyze the intermediate species. The crude product will precipitate out of the aqueous solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the purified this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties. While the specific biological targets of this compound are not extensively characterized, many quinoline-based molecules have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways often implicated in cancer and targeted by quinoline derivatives is the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

Below is a diagram illustrating the potential inhibitory action of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.

Caption: PI3K/Akt/mTOR pathway and potential inhibition.

Conclusion

This compound serves as a valuable and commercially accessible building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its quinoline core is a well-established pharmacophore, and its aldehyde functionality allows for diverse chemical modifications. Further research into the synthesis of novel derivatives and the elucidation of their specific biological mechanisms of action is warranted and holds promise for the development of new therapeutic agents.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6). While specific in-depth studies on this particular compound are limited in publicly available literature, this document consolidates information on its synthesis and the well-established biological activities of structurally related quinoline derivatives, offering a valuable resource for research and development.

Core Compound Properties

2-Methyl-6-quinolinecarbaldehyde is a heterocyclic aromatic compound featuring a quinoline core, which is a prominent scaffold in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 108166-03-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |

| Molecular Weight | 171.20 g/mol | --INVALID-LINK-- |

| Appearance | Yellow Solid | --INVALID-LINK-- |

| Melting Point | 96-99 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 315.6±22.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.183±0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.97±0.43 | --INVALID-LINK-- |

| Synonyms | 2-Methylquinoline-6-carboxaldehyde, 6-Formyl-2-methylquinoline | --INVALID-LINK-- |

Synthesis

A plausible synthetic route for 2-Methyl-6-quinolinecarbaldehyde is described in patent CN106543078A, which involves the reaction of 4-aminobenzaldehyde with a suitable co-catalyst system in ethanol.

Experimental Protocol: Synthesis of 2-Methyl-6-quinolinecarbaldehyde

Materials:

-

4-Aminobenzaldehyde

-

Transition metal catalyst (e.g., 0.005 mmol)

-

Co-catalyst I (0.04 mmol)

-

Co-catalyst II (0.08 mmol)

-

Anhydrous ethanol (1 mL)

-

Young reaction tube

-

Magnetic stirrer

Procedure:

-

To a 10 mL Young reaction tube equipped with a magnetic stirrer, add the transition metal catalyst (0.005 mmol).

-

Under an oxygen atmosphere, sequentially add co-catalyst I (0.04 mmol), co-catalyst II (0.08 mmol), 4-aminobenzaldehyde (0.2 mmol), and anhydrous ethanol (1 mL).

-

Seal the reaction tube and place it on a magnetic stirrer.

-

Heat the reaction mixture to 150 °C and stir for 30 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to neutral.

-

The crude product is then subjected to post-processing to obtain pure 2-methyl-6-formylquinoline. The reported yield is 75%.

Below is a generalized workflow for the synthesis.

Biological Activity and Potential Applications

While direct biological data for 2-Methyl-6-quinolinecarbaldehyde is scarce, the quinoline scaffold is a well-established pharmacophore with a broad range of activities, most notably as antimalarial and anticancer agents.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and quinine, have been cornerstone therapies for malaria for decades. Their primary mechanism of action is the inhibition of heme polymerization in the malaria parasite's food vacuole.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials are believed to interfere with this process. They accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Comparative Antimalarial Activity of Quinoline Derivatives

While no specific IC₅₀ values for 2-Methyl-6-quinolinecarbaldehyde are available, the following table presents data for other quinoline derivatives to provide context for potential activity.

| Compound Class/Derivative | Malaria Strain | IC₅₀ (µM) | Reference |

| Quinoline-imidazole hybrid 11(xxxii) | CQ-sensitive | 0.14 | [1] |

| Quinoline-imidazole hybrid 11(xxxii) | MDR strain | 0.41 | [1] |

| 6-Chloro-2-arylvinylquinoline 29 | Dd2 (CQ-resistant) | 0.0048 | [2] |

| 2-methylquinoline derivative 10 | PfDd2 (CQ-resistant) | 0.033 | [3] |

| Amino-quinoline derivative 40a | Pf3D7 (CQ-sensitive) | 0.25 | [4] |

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are often multifaceted and can include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of cell signaling pathways.

Potential Mechanisms of Anticancer Action

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication. Inhibition of these enzymes leads to DNA damage and apoptosis.

-

Signaling Pathway Modulation: Quinoline derivatives have been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.

Comparative Cytotoxicity of Quinoline-Carbaldehyde Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline-carbaldehyde derivatives against human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid 12e | MGC-803 (Gastric) | 1.38 | [5] |

| Quinoline-Chalcone Hybrid 12e | HCT-116 (Colon) | 5.34 | [5] |

| Quinoline-Chalcone Hybrid 12e | MCF-7 (Breast) | 5.21 | [5] |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [6] |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | > IC₅₀ of nitro derivative | [6] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds like 2-Methyl-6-quinolinecarbaldehyde.

Protocol 1: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive and/or resistant strains)

-

Human erythrocytes

-

Complete RPMI 1640 medium

-

Test compound (dissolved in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit in complete RPMI 1640 medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

-

Assay Setup: Add the parasite culture to a 96-well plate. Add the serially diluted test compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

-